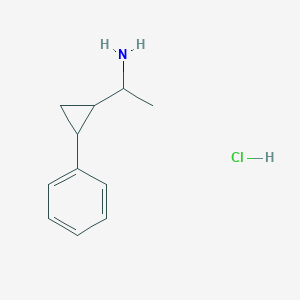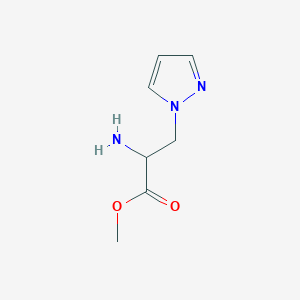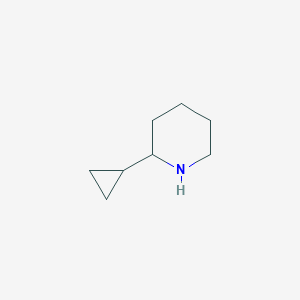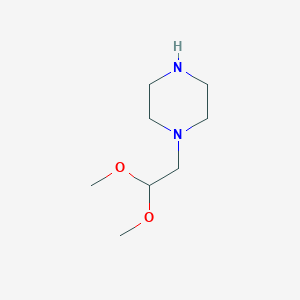
1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride
Descripción general
Descripción
“1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1212189-77-9 . It has a molecular weight of 197.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-phenylcyclopropyl)ethanamine hydrochloride . The Inchi Code is 1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Branched Tryptamines
A study by Salikov et al. (2017) investigated the rearrangement of cyclopropylketone arylhydrazones to form tryptamine derivatives. This research is significant for the synthesis of enantiomerically pure tryptamine, with (R,R)-(2-phenylcyclopropyl)ethanone yielding (S)-α-phenyltryptamine derivative with high enantiomeric excess (Salikov et al., 2017).
Anti-Influenza Virus Activity
Research conducted by Oka et al. (2001) focused on the development of anti-influenza virus agents through the synthesis of novel tricyclic compounds with unique amine moieties. Their study found that a particular compound showed potent anti-influenza A virus activity and was well tolerated in mice, indicating its potential as a novel anti-influenza agent (Oka et al., 2001).
Stereochemistry in Cyclopropane Formation
Casey and Strotman (2004) explored the reaction of specific compounds with organometallic complexes, leading to the formation of cyclopropanes with defined stereochemistry. This research is crucial for understanding the mechanisms of cyclopropane formation in organic chemistry (Casey & Strotman, 2004).
Synthesis of Functionalized Macrocycle
Bernhardt et al. (2004) discussed the reaction between ethane-1,2-diamine and dichloropivalic acid, leading to tetra-amine derivatives. This study is relevant in the synthesis of macrocycles, contributing to the field of supramolecular chemistry (Bernhardt et al., 2004).
Synthesis of Tetracyclic Dihydroquinazolines
Marinho and Proença (2016) investigated the synthesis of tetracyclic dihydroquinazolines, which are important in various pharmaceutical applications. This research presents a new methodology for synthesizing these compounds (Marinho & Proença, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-phenylcyclopropyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYRHUJHDXQFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)







